(R)-VU 6008667

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

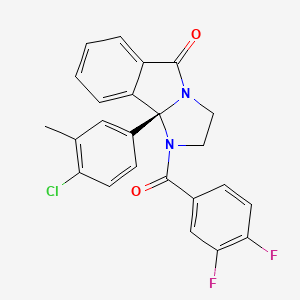

(9bS)-9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17ClF2N2O2/c1-14-12-16(7-8-19(14)25)24-18-5-3-2-4-17(18)23(31)29(24)11-10-28(24)22(30)15-6-9-20(26)21(27)13-15/h2-9,12-13H,10-11H2,1H3/t24-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMSLRELXMCKGCB-DEOSSOPVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C23C4=CC=CC=C4C(=O)N2CCN3C(=O)C5=CC(=C(C=C5)F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)[C@@]23C4=CC=CC=C4C(=O)N2CCN3C(=O)C5=CC(=C(C=C5)F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17ClF2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-VU 6008667: A Technical Guide to the Inactive Enantiomer of a Potent M5 Negative Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (R)-VU 6008667, the inactive enantiomer of the potent and selective M5 muscarinic acetylcholine (B1216132) receptor (mAChR) negative allosteric modulator (NAM), (S)-VU 6008667. While devoid of M5 NAM activity itself, this compound serves as an essential tool for researchers studying the pharmacology of its active counterpart and the stereospecific requirements of the M5 allosteric binding site. This document details the synthesis, chiral separation, and comparative pharmacological evaluation of the VU 6008667 enantiomers. It provides detailed experimental protocols for key in vitro assays and conceptual workflows for in vivo studies, alongside visualizations of the M5 signaling pathway and experimental procedures.

Introduction

The M5 muscarinic acetylcholine receptor, a Gq-coupled G protein-coupled receptor (GPCR), is predominantly expressed in the central nervous system and is implicated in various physiological processes, including the modulation of dopamine (B1211576) release. This has made it an attractive target for the development of therapeutics for conditions such as drug addiction. Negative allosteric modulators (NAMs) of the M5 receptor offer a promising therapeutic strategy by inhibiting receptor activity in a non-competitive manner.

VU 6008667 is a selective M5 NAM developed as a tool compound with high CNS penetration and a shorter half-life in rats compared to its predecessor, ML375.[1][2] Pharmacological studies have revealed that the M5 NAM activity of VU 6008667 resides exclusively in its (S)-enantiomer, while the (R)-enantiomer, this compound, is inactive.[1] This stereospecificity underscores the precise structural requirements for allosteric modulation of the M5 receptor and highlights the importance of using enantiomerically pure compounds in research.

This guide serves as a technical resource for researchers utilizing this compound as a negative control and for those investigating the structure-activity relationships of M5 NAMs.

Chemical and Pharmacological Properties

Chemical Structure and Properties

| Property | Value |

| Compound Name | This compound |

| IUPAC Name | (R)-9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3,9b-trihydro-1H-imidazo[2,1-a]isoindol-5(5H)-one |

| Molecular Formula | C24H17ClF2N2O2 |

| Molecular Weight | 438.86 g/mol |

| CAS Number | 2097818-14-7 |

Comparative Pharmacological Data

The following tables summarize the in vitro activity of the racemic mixture and the individual enantiomers of VU 6008667 at the human M5 (hM5) and rat M5 (rM5) receptors, as determined by an intracellular calcium mobilization assay.

Table 1: In Vitro M5 Negative Allosteric Modulator Activity

| Compound | hM5 IC50 (µM) | rM5 IC50 (µM) |

| Racemic VU 6008667 | 1.8 | - |

| This compound | > 10 | - |

| (S)-VU 6008667 | 1.2 | 1.6 |

Data sourced from:[1]

Table 2: Selectivity Profile of (S)-VU 6008667

| Receptor | IC50 (µM) |

| M1 | > 30 |

| M2 | > 30 |

| M3 | > 30 |

| M4 | > 30 |

| M5 | 1.2 (human) |

Data for (S)-enantiomer sourced from:[1][3]

M5 Receptor Signaling Pathway

The M5 receptor is a Gq-coupled GPCR. Upon binding of an agonist, such as acetylcholine, the receptor undergoes a conformational change, leading to the activation of the Gq protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores. (S)-VU 6008667, as a negative allosteric modulator, binds to a site on the M5 receptor distinct from the acetylcholine binding site and reduces the receptor's response to agonist stimulation.

Experimental Protocols

Synthesis and Chiral Separation of VU 6008667 Enantiomers

The synthesis of racemic VU 6008667 is achieved through a multi-step process.[1]

Experimental Workflow: Synthesis and Chiral Separation

Protocol:

-

Synthesis of the benzoic acid intermediate: Perform a lithium-halogen exchange on 5-bromo-2-chloro-1-methylbenzene, followed by the addition of phthalic anhydride to yield the corresponding benzoic acid derivative.[1]

-

Formation of the imidazoisoindolone core: Condense the benzoic acid intermediate with ethylenediamine under microwave irradiation to form the 1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one core.[1]

-

Acylation to racemic VU 6008667: Acylate the core structure with 3,4-difluorobenzoyl chloride to obtain the final racemic product.[1]

-

Chiral Separation: Resolve the racemic mixture into its individual (R) and (S) enantiomers using supercritical fluid chromatography (SFC).[1]

In Vitro Characterization: Calcium Mobilization Assay

This assay is used to determine the functional activity of compounds as NAMs of the Gq-coupled M5 receptor by measuring changes in intracellular calcium concentration.

Experimental Workflow: Calcium Mobilization Assay

Protocol:

-

Cell Culture: Culture cells stably expressing the human or rat M5 receptor in an appropriate medium and seed them into 96- or 384-well black-walled, clear-bottom microplates.

-

Dye Loading: Wash the cells with assay buffer and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for a specified time (e.g., 1 hour).

-

Compound Addition: Add varying concentrations of the test compounds (this compound, (S)-VU 6008667) or vehicle control to the wells and incubate for a predetermined period.

-

Agonist Stimulation: Add a pre-determined EC80 concentration of acetylcholine to the wells to stimulate the M5 receptors.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence microplate reader.

-

Data Analysis: Calculate the percent inhibition of the acetylcholine response for each concentration of the test compound and determine the IC50 values by fitting the data to a four-parameter logistic equation.

In Vitro Characterization: Radioligand Binding Assay (Conceptual)

Radioligand binding assays can be employed to determine if a compound binds to the orthosteric or an allosteric site of the M5 receptor. For a NAM, it is expected that the compound will not compete with an orthosteric radioligand for binding to the primary binding site.

Experimental Workflow: Radioligand Binding Assay

Protocol:

-

Membrane Preparation: Prepare cell membranes from cells overexpressing the M5 receptor.

-

Assay Setup: In a multi-well plate, incubate the cell membranes with a fixed concentration of a suitable radiolabeled orthosteric antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

-

Competition: Add increasing concentrations of the unlabeled test compound ((R)- or (S)-VU 6008667) or a known orthosteric ligand as a positive control.

-

Incubation and Filtration: Incubate the mixture to allow binding to reach equilibrium. Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled ligand to determine the inhibition constant (Ki). A lack of competition from VU 6008667 would support an allosteric binding mechanism.

In Vivo Applications (Conceptual Workflow)

(S)-VU 6008667 has been investigated in preclinical models of opioid use disorder. This compound would serve as an ideal negative control in such studies to confirm that the observed effects are due to M5 NAM activity and not off-target effects of the chemical scaffold.

Experimental Workflow: Opioid Self-Administration Study

Conclusion

This compound is the inactive enantiomer of the selective M5 NAM, (S)-VU 6008667. Its lack of activity at the M5 receptor, in stark contrast to its potent (S)-counterpart, makes it an indispensable tool for rigorous pharmacological research. The use of this compound as a negative control allows for the definitive attribution of in vitro and in vivo effects to the negative allosteric modulation of the M5 receptor by (S)-VU 6008667. This technical guide provides researchers with the necessary information and protocols to effectively utilize both enantiomers in their studies of M5 receptor pharmacology and its role in CNS function and disease.

References

- 1. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PMC [pmc.ncbi.nlm.nih.gov]

(S)-VU 6008667: A Technical Guide to its Mechanism of Action as a Selective M5 Negative Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-VU 6008667 is a potent, selective, and centrally-penetrant negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine (B1216132) receptor. Its development has provided a valuable pharmacological tool to investigate the physiological roles of the M5 receptor, particularly in the context of substance use disorders. This technical guide provides an in-depth overview of the mechanism of action of (S)-VU 6008667, compiling key quantitative data, detailed experimental protocols, and visual representations of its associated signaling pathways and experimental workflows.

Core Mechanism of Action

(S)-VU 6008667 functions as a negative allosteric modulator of the M5 muscarinic acetylcholine receptor. This means it binds to a site on the receptor that is distinct from the orthosteric binding site of the endogenous ligand, acetylcholine (ACh). By binding to this allosteric site, (S)-VU 6008667 reduces the affinity and/or efficacy of ACh at the M5 receptor, thereby dampening its downstream signaling cascade. The M5 receptor is a G-protein coupled receptor (GPCR) that preferentially couples to the Gq/11 family of G proteins. Upon activation by an agonist like ACh, the M5 receptor stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By negatively modulating this pathway, (S)-VU 6008667 effectively reduces the cellular response to cholinergic stimulation of the M5 receptor.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological parameters of (S)-VU 6008667.

Table 1: In Vitro Potency and Selectivity of (S)-VU 6008667

| Parameter | Species | M5 | M1 | M2 | M3 | M4 |

| IC50 (µM) | Human | 1.2[1] | >30[2] | >30[2] | >30[2] | >30[2] |

| Rat | 1.6[1] | >30 | >30 | >30 | >30 | |

| pIC50 | Human | 5.93 ± 0.02[1] | - | - | - | - |

| Rat | 5.78 ± 0.02[1] | - | - | - | - | |

| % ACh min | Human | 2.3 ± 0.03[1] | - | - | - | - |

| Rat | 2.6 ± 0.03[1] | - | - | - | - |

Table 2: Pharmacokinetic Properties of (S)-VU 6008667 in Rats

| Parameter | Route | Value | Units |

| Half-life (t1/2) | IV | 2.3[1][3] | hours |

| Volume of Distribution (Vdss) | IV | 7.4 | L/kg |

| Clearance (Clp) | IV | 82 | mL/min/kg |

| Oral Bioavailability (F) | PO | 17 | % |

| Brain Penetration (Kp) | PO | 4.1 | - |

| Unbound Brain Penetration (Kp,uu) | PO | 0.88 | - |

Experimental Protocols

In Vitro Functional Assay: Calcium Mobilization

This protocol describes a common method for assessing the activity of M5 receptor modulators using a calcium-sensitive fluorescent dye in a cell-based assay.

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M5 muscarinic acetylcholine receptor are cultured in a suitable medium (e.g., Ham's F12) supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom microplates at a density of approximately 20,000 cells per well and incubated overnight to allow for attachment.

-

Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C. A probenecid (B1678239) solution may be included to prevent dye leakage.

-

Compound Preparation: (S)-VU 6008667 and a reference agonist (e.g., acetylcholine) are prepared in a series of dilutions in the assay buffer.

-

Assay Procedure: The dye-loaded cell plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument. A baseline fluorescence reading is taken. The instrument then adds the test compounds (e.g., (S)-VU 6008667) to the wells, followed by the addition of the agonist (acetylcholine) at a concentration that elicits a submaximal response (e.g., EC80).

-

Data Analysis: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time. The IC50 value for the NAM is determined by plotting the inhibition of the agonist-induced calcium response against the concentration of the NAM and fitting the data to a four-parameter logistic equation.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical procedure for determining the pharmacokinetic profile of a compound in rats following intravenous and oral administration.

-

Animals: Male Sprague-Dawley rats are used for the study. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum, except for an overnight fast before oral dosing.

-

Dosing:

-

Intravenous (IV): (S)-VU 6008667 is formulated in a suitable vehicle (e.g., 20% Captisol) and administered as a single bolus injection into the tail vein at a specific dose (e.g., 3 mg/kg).

-

Oral (PO): The compound is formulated as a suspension (e.g., in 0.5% methylcellulose (B11928114) in water) and administered by oral gavage at a specific dose (e.g., 10 mg/kg).

-

-

Blood Sampling: Blood samples (approximately 0.2 mL) are collected from a cannulated vessel (e.g., jugular vein) or via retro-orbital bleeding at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours). Samples are collected into tubes containing an anticoagulant (e.g., K2EDTA).

-

Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

-

Bioanalysis (LC-MS/MS):

-

Sample Preparation: Plasma samples are prepared for analysis, typically by protein precipitation with a solvent like acetonitrile (B52724) containing an internal standard.

-

Chromatography and Mass Spectrometry: The concentration of (S)-VU 6008667 in the plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

-

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., WinNonlin) to determine key pharmacokinetic parameters, including half-life (t1/2), volume of distribution (Vdss), clearance (Clp), and area under the curve (AUC). Oral bioavailability (F) is calculated by comparing the dose-normalized AUC from oral administration to that from intravenous administration.

In Vivo Efficacy Study: Rat Model of Oxycodone Self-Administration

This protocol describes an experimental workflow to assess the effect of (S)-VU 6008667 on the reinforcing effects of opioids.

-

Animals and Surgery: Male Sprague-Dawley rats are surgically implanted with an intravenous catheter in the jugular vein. The catheter is externalized on the back of the animal to allow for drug infusions.

-

Apparatus: Self-administration experiments are conducted in operant conditioning chambers equipped with two levers (active and inactive), a cue light above the active lever, a tone generator, and a syringe pump for drug delivery.

-

Acquisition of Self-Administration: Rats are placed in the operant chambers and learn to press the active lever to receive an intravenous infusion of oxycodone (e.g., 0.1 mg/kg/infusion) paired with a light and tone cue. The inactive lever has no programmed consequences. Sessions are typically conducted daily for several hours.

-

Treatment and Testing: Once stable self-administration behavior is established, rats are pre-treated with either vehicle or (S)-VU 6008667 at various doses before the self-administration session. The number of active and inactive lever presses and the total number of infusions are recorded.

-

Data Analysis: The effect of (S)-VU 6008667 on oxycodone self-administration is determined by comparing the number of infusions earned following drug treatment to the vehicle control condition. Statistical analysis (e.g., ANOVA) is used to determine the significance of the effects.

Mandatory Visualizations

Caption: M5 Receptor Signaling Pathway and the Modulatory Action of (S)-VU 6008667.

Caption: Experimental Workflow for a Rat Oxycodone Self-Administration Study.

References

- 1. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-VU6008667: A Selective M5 Negative Allosteric Modulator

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(S)-VU6008667 is a potent, selective, and central nervous system (CNS) penetrant negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine (B1216132) receptor. Developed as a successor to the tool compound ML375, (S)-VU6008667 offers a significantly shorter half-life in rats, making it a more suitable candidate for in vivo studies, particularly in the field of addiction research. This document provides a comprehensive technical overview of (S)-VU6008667, including its pharmacological properties, the experimental protocols for its characterization, and the key signaling pathways involved.

Introduction

The M5 muscarinic acetylcholine receptor, a Gq-coupled G protein-coupled receptor (GPCR), is predominantly expressed in the central nervous system.[1][2] Its localization in brain regions associated with reward and cognition has implicated it as a potential therapeutic target for neurological and psychiatric disorders, including substance use disorder.[3] The development of selective M5 modulators has been a key objective in realizing this therapeutic potential.

(S)-VU6008667 emerged from an optimization effort of the first potent and selective M5 NAM, ML375. While a valuable research tool, ML375 exhibited a long half-life in rats, complicating the design and interpretation of certain preclinical studies.[4][5] (S)-VU6008667 retains the high potency and selectivity of its predecessor while possessing a more favorable pharmacokinetic profile, specifically a shorter half-life, rendering it a superior tool for in vivo pharmacological investigation.[4]

M5 Receptor Signaling and Mechanism of Action of (S)-VU6008667

The M5 receptor, upon activation by its endogenous ligand acetylcholine (ACh), couples to the Gq alpha subunit of the heterotrimeric G protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), a key second messenger that mediates various cellular responses.[1][2]

(S)-VU6008667 acts as a negative allosteric modulator. It does not bind to the orthosteric site where acetylcholine binds but rather to a distinct, allosteric site on the M5 receptor. This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of acetylcholine, thereby attenuating the downstream signaling cascade and the subsequent rise in intracellular calcium.

M5 Receptor Signaling Pathway and NAM Inhibition

Pharmacological Properties

The pharmacological profile of (S)-VU6008667 has been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Potency and Selectivity of (S)-VU6008667[4]

| Receptor | Species | IC50 (µM) | pIC50 (mean ± SEM) | % ACh min (mean ± SEM) |

| M5 | Human | 1.2 | 5.93 ± 0.02 | 2.3 ± 0.03 |

| M5 | Rat | 1.6 | 5.78 ± 0.02 | 2.6 ± 0.03 |

| M1 | Human | >10 | - | - |

| M2 | Human | >10 | - | - |

| M3 | Human | >10 | - | - |

| M4 | Human | >10 | - | - |

Table 2: Pharmacokinetic Properties of (S)-VU6008667 in Rat[4]

| Parameter | Value |

| Half-life (t1/2) | 2.3 hours |

| Brain Penetration (Kp) | 4.1 |

| Unbound Brain-to-Plasma Ratio (Kp,uu) | 0.88 |

| Plasma Protein Binding (fu,plasma) | 0.014 |

| Brain Homogenate Binding (fu,brain) | 0.003 |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize (S)-VU6008667.

Synthesis of (S)-VU6008667

The synthesis of (S)-VU6008667 is achieved through a multi-step process, with the key final steps involving the acylation of the imidazoisoindolone core followed by chiral resolution.[4]

Synthetic Workflow for (S)-VU6008667

Detailed Protocol:

-

Preparation of the Benzoic Acid Intermediate: To a solution of 4-bromo-1-chloro-2-methyl-benzene in anhydrous tetrahydrofuran (B95107) (THF) cooled to -78 °C, add n-butyllithium dropwise. Stir the resulting mixture at -78 °C for 30 minutes. In a separate flask, dissolve phthalic anhydride (B1165640) in anhydrous THF at -78 °C. Add the organolithium solution to the phthalic anhydride solution and continue stirring at -78 °C for 2 hours. Quench the reaction with 1N HCl and allow it to warm to room temperature. Extract the aqueous layer with ethyl acetate, combine the organic layers, and concentrate to yield the benzoic acid intermediate.[4]

-

Formation of the Imidazoisoindolone Core: Combine the benzoic acid intermediate with ethylenediamine in a microwave reactor and irradiate to facilitate the condensation reaction, forming the racemic 1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one core.[4]

-

Acylation: Acylate the imidazoisoindolone core with 3,4-difluorobenzoyl chloride to yield the racemic final product.[4]

-

Chiral Resolution: Separate the enantiomers of the racemic product using supercritical fluid chromatography (SFC) to isolate the active (S)-enantiomer, (S)-VU6008667.[4]

In Vitro M5 NAM Activity Assay (Intracellular Calcium Mobilization)

The negative allosteric modulator activity of (S)-VU6008667 is determined by measuring its ability to inhibit the acetylcholine-induced increase in intracellular calcium in cells expressing the M5 receptor.[4]

Cell Culture and Transfection:

-

Chinese Hamster Ovary (CHO-K1) cells are stably transfected with the human or rat M5 muscarinic acetylcholine receptor.

-

Cells are maintained in a suitable culture medium (e.g., F-12K Medium supplemented with 10% fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere of 5% CO2.

Calcium Mobilization Assay Protocol:

-

Cell Plating: Seed the M5-expressing CHO-K1 cells into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.

-

Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.

-

Compound Addition: Add varying concentrations of (S)-VU6008667 to the wells and incubate for a predetermined period.

-

Agonist Stimulation and Signal Detection: Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument. Add a fixed concentration of acetylcholine (typically an EC80 concentration to elicit a robust but submaximal response) to the wells.

-

Data Analysis: Measure the fluorescence intensity over time. The inhibitory effect of (S)-VU6008667 is calculated as the percentage reduction in the acetylcholine-induced calcium response. Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Calcium Mobilization Assay Workflow

In Vivo Pharmacokinetic and Brain Penetration Studies in Rats

These studies are crucial for determining the drug's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to cross the blood-brain barrier.[4]

Experimental Protocol:

-

Animal Model: Use male Sprague-Dawley rats.

-

Dosing: Administer (S)-VU6008667 intravenously (IV) and orally (PO) to different groups of rats.

-

Sample Collection: At various time points post-dosing, collect blood samples (via tail vein or other appropriate method) and, at the terminal time point, collect brain tissue.

-

Sample Processing: Process the blood to obtain plasma. Homogenize the brain tissue.

-

Bioanalysis: Quantify the concentration of (S)-VU6008667 in plasma and brain homogenate using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis:

-

Calculate pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution) from the plasma concentration-time data.

-

Determine the brain-to-plasma concentration ratio (Kp) at each time point.

-

Measure the unbound fraction of the drug in plasma (fu,plasma) and brain homogenate (fu,brain) using equilibrium dialysis.

-

Calculate the unbound brain-to-plasma ratio (Kp,uu) to assess the extent of active transport across the blood-brain barrier.

-

Structure-Activity Relationship (SAR) and Drug Design Logic

(S)-VU6008667 was rationally designed based on the structure of ML375 to improve its pharmacokinetic profile. The key modification was the introduction of a methyl group on the 9b-phenyl ring. This seemingly minor change acted as a metabolic "shunt," providing a site for more rapid metabolism and thereby significantly reducing the half-life of the compound in rats from approximately 80 hours for ML375 to 2.3 hours for (S)-VU6008667, without compromising its potency and selectivity for the M5 receptor.[4][5]

Drug Design Logic from ML375 to (S)-VU6008667

Conclusion

(S)-VU6008667 represents a significant advancement in the development of selective M5 muscarinic receptor modulators. Its combination of high potency, selectivity, and a favorable pharmacokinetic profile makes it an invaluable tool for elucidating the physiological and pathophysiological roles of the M5 receptor in the central nervous system. This technical guide provides researchers and drug development professionals with the essential information and methodologies to effectively utilize (S)-VU6008667 in their preclinical research endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Strategies to assess blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of VU6008667: A Selective M5 Negative Allosteric Modulator

A Technical Guide for Researchers in Drug Development

Introduction

VU6008667 is a potent, selective, and central nervous system (CNS) penetrant negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine (B1216132) receptor.[1][2] Its development marked a significant advancement in the quest for selective ligands to probe the function of the M5 receptor, which has been implicated in various neurological and psychiatric disorders, particularly addiction.[3] This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of VU6008667, tailored for researchers, scientists, and drug development professionals.

Discovery and Rationale

The discovery of VU6008667 was a direct outcome of the optimization of a preceding M5 NAM, ML375.[1][2] While ML375 demonstrated high potency and selectivity for the M5 receptor, its utility in certain preclinical models, especially those requiring washout periods like addiction reinstatement paradigms, was hampered by an exceptionally long elimination half-life in rats (t½ = 80 hours).[1][2] The primary goal for the development of VU6008667 was, therefore, to create a compound with a comparable pharmacological profile to ML375 but with a significantly shorter half-life.

The optimization strategy focused on introducing a metabolic "shunt" into the ML375 scaffold.[1] This was achieved by incorporating a single methyl group onto the 9b-phenyl ring of the core structure. This seemingly minor modification had a profound and desired impact on the compound's pharmacokinetic profile, leading to the identification of (S)-VU6008667.[1]

Quantitative Pharmacological and Pharmacokinetic Data

The pharmacological and pharmacokinetic properties of VU6008667 and its parent compound, ML375, are summarized in the tables below. This data highlights the successful optimization of the pharmacokinetic profile while retaining the desired potency and selectivity.

Table 1: In Vitro Potency and Selectivity of VU6008667

| Compound | Receptor | IC50 (µM) |

| VU6008667 ((S)-enantiomer) | human M5 | 1.2 |

| rat M5 | 1.6 | |

| human M1-M4 | >10 | |

| Racemic VU6008667 | human M5 | 1.8 |

| (R)-enantiomer of VU6008667 | human M5 | >10 |

Data sourced from McGowan et al., 2017.[1]

Table 2: Pharmacokinetic Profile of VU6008667 in Rats

| Parameter | Value |

| Half-life (t½) | 2.3 hours |

| Volume of Distribution (Vss) | 7.4 L/kg |

| Plasma Clearance (CLp) | 82 mL/min/kg |

| Oral Bioavailability (%F) | 17% |

Data from a 1 mg/kg intravenous and 3 mg/kg oral solution dose in rats. Sourced from McGowan et al., 2017.[1]

Experimental Protocols

Synthesis of VU6008667

The synthesis of VU6008667 is a multi-step process starting from commercially available materials. The following is a detailed description of the synthetic route.[1]

Step 1: Synthesis of 2-(4-chloro-3-methylbenzoyl)benzoic acid (7)

To a stirring solution of 4-bromo-1-chloro-2-methyl-benzene (5) in anhydrous tetrahydrofuran (B95107) (THF) cooled to -78°C, n-butyllithium is added dropwise. The resulting solution is stirred at -78°C for 30 minutes. This solution is then added to a stirring solution of phthalic anhydride (B1165640) (6) in THF, also at -78°C. The reaction mixture is stirred for 2 hours at -78°C before being quenched with 1N HCl. The solution is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried and concentrated to yield the benzoic acid derivative 7.

Step 2: Synthesis of 9b-(4-chloro-3-methyl-phenyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5-one (8)

The benzoic acid 7 is condensed with ethylenediamine (B42938) under microwave irradiation to provide the tricyclic core 8.

Step 3: Synthesis of Racemic 1-(3,4-difluorobenzoyl)-9b-(4-chloro-3-methylphenyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (9)

To a stirring solution of the imidazoisoindolone core 8 in dichloromethane (B109758) (DCM), 3,4-difluorobenzoyl chloride is added, followed by diisopropylethylamine (DIPEA). The reaction is stirred for 1.5 hours. The reaction is then quenched with saturated aqueous NH4Cl. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are dried and concentrated. The crude material is purified by liquid chromatography to yield the racemic compound 9.

Step 4: Chiral Resolution to (S)-VU6008667 (11)

The racemic mixture 9 is resolved into its individual enantiomers using supercritical fluid chromatography (SFC) to yield the inactive (R)-enantiomer (10) and the active (S)-enantiomer, VU6008667 (11).

Intracellular Calcium Mobilization Assay

The pharmacological activity of VU6008667 was determined using a functional assay that measures changes in intracellular calcium concentration in response to M5 receptor activation.[1] The following is a representative protocol based on standard methods for assessing M5 receptor function.

Cell Culture and Plating: Chinese Hamster Ovary (CHO) cells stably expressing the human M5 muscarinic acetylcholine receptor are cultured in appropriate media (e.g., Ham's F12 with 10% FBS and antibiotics). The day before the assay, cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment.

Dye Loading: On the day of the assay, the cell culture medium is removed, and the cells are washed with a buffered salt solution (e.g., Hank's Balanced Salt Solution with 20 mM HEPES). A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 5 dye) is then loaded into the cells by incubating them in a solution containing the dye for a specified period (typically 30-60 minutes) at 37°C.[4][5]

Compound Addition and Fluorescence Measurement: After dye loading, the plates are transferred to a fluorescent imaging plate reader (FLIPR) or a similar instrument capable of kinetic fluorescence measurements. A baseline fluorescence reading is taken. The test compound (VU6008667) is then added to the wells at various concentrations. Subsequently, a fixed concentration of acetylcholine (ACh), typically corresponding to the EC80 (the concentration that elicits 80% of the maximal response), is added to stimulate the M5 receptors. The change in fluorescence, indicative of intracellular calcium mobilization, is measured over time.

Data Analysis: The inhibitory effect of VU6008667 is determined by the reduction in the ACh-stimulated calcium response. The IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist response, is calculated from the concentration-response curves using non-linear regression.

Signaling Pathways and Experimental Workflows

M5 Muscarinic Receptor Signaling Pathway

The M5 muscarinic acetylcholine receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Upon activation by acetylcholine, the receptor initiates a signaling cascade that leads to the mobilization of intracellular calcium. VU6008667, as a negative allosteric modulator, does not directly compete with acetylcholine at the orthosteric binding site but instead binds to a distinct allosteric site on the receptor, reducing the receptor's response to acetylcholine.

Caption: M5 receptor signaling pathway and the inhibitory action of VU6008667.

Experimental Workflow for VU6008667 Characterization

The overall workflow for the discovery and characterization of VU6008667 involved a series of interconnected stages, from chemical synthesis to in vivo evaluation.

Caption: Workflow for the discovery and characterization of VU6008667.

VU6008667 represents a significant achievement in the development of selective M5 receptor modulators. Through a targeted optimization of a previous lead compound, researchers were able to engineer a molecule with a desirable pharmacokinetic profile for in vivo studies, particularly in the field of addiction research. The detailed synthetic route and pharmacological characterization protocols provided in this guide offer a comprehensive resource for scientists working on the development of novel therapeutics targeting the M5 muscarinic acetylcholine receptor.

References

- 1. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

The M5 Muscarinic Receptor: A Key Modulator of Dopamine Signaling and a Novel Therapeutic Target

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of the M5 muscarinic acetylcholine (B1216132) receptor (M5R) in the regulation of dopamine (B1211576) signaling. Given that M5Rs are almost exclusively expressed on midbrain dopamine neurons, they represent a highly specific target for modulating dopaminergic activity, which is implicated in a range of neuropsychiatric disorders including addiction, schizophrenia, and depression.[1][2][3] This document synthesizes key research findings, presents quantitative data in a structured format, outlines detailed experimental methodologies, and provides visual representations of the underlying neurobiological pathways and experimental workflows.

Core Concepts in M5R-Dopamine Interactions

The M5R is the sole muscarinic receptor subtype found on the dopamine neurons of the ventral tegmental area (VTA) and substantia nigra pars compacta (SNc).[1][3][4] This unique localization places it in a pivotal position to modulate the activity of both the mesolimbic and nigrostriatal dopamine pathways.

Prolonged Dopamine Release: A primary function of M5R activation is the facilitation of a prolonged increase in dopamine release in the nucleus accumbens (NAc).[5][6][7] Studies involving electrical stimulation of pontine cholinergic inputs have demonstrated a biphasic dopamine release in the NAc: an initial, rapid phase, followed by a sustained, prolonged phase.[5][6] In M5 receptor knockout (KO) mice, this prolonged phase of dopamine release is absent, highlighting the essential role of M5Rs in maintaining elevated dopamine levels.[5][6][8] This sustained dopaminergic activity is believed to be crucial for motivational behaviors and reward processing.[6][7]

Dual Role Based on Location: The physiological outcome of M5R activation appears to be dependent on its subcellular location on the dopamine neuron.

-

Somatodendritic Activation: Activation of M5Rs on the soma and dendrites of SNc dopamine neurons leads to an increase in their intrinsic excitability. This is characterized by calcium mobilization, inward currents, and an increased spontaneous firing rate.[2][9]

-

Terminal Activation: In contrast, some studies suggest that M5R activation on dopamine terminals within the striatum can lead to an inhibition of dopamine release.[2][9] However, other research indicates that M5Rs on dopamine terminals enhance dopamine release.[10][11] This discrepancy may be due to different experimental conditions and the complex interplay with other receptor systems.

Involvement in Reward and Addiction: The M5R's modulation of dopamine signaling in reward-related brain regions implicates it in the reinforcing effects of drugs of abuse.[6] M5 KO mice exhibit reduced responses to morphine and cocaine.[3][9] Furthermore, M5Rs are necessary for the rewarding effects of brain stimulation.[8] Consequently, M5R antagonists are being investigated as potential therapeutics for substance use disorders.[3][12]

Signaling Pathways and Interactions

M5Rs are Gq-coupled receptors, which, upon activation by acetylcholine (ACh), initiate a signaling cascade distinct from the Gi-coupled M2 and M4 receptors that are also involved in modulating dopamine release.

M5R Signaling Cascade

The activation of M5Rs on dopamine neurons triggers the following canonical Gq pathway:

References

- 1. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Use of M1-M5 muscarinic receptor knockout mice as novel tools to delineate the physiological roles of the muscarinic cholinergic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. M5 Receptor Activation Produces Opposing Physiological Outcomes in Dopamine Neurons Depending on the Receptor's Location - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acute brain slice methods for adult and aging animals: application of targeted patch clampanalysis and optogenetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Video: Presynaptic Dopamine Dynamics in Striatal Brain Slices with Fast-scan Cyclic Voltammetry [jove.com]

- 6. Protocol for obtaining rodent brain slices for electrophysiological recordings or neuroanatomical studies [protocols.io]

- 7. Obtaining Acute Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 8. protocols.io [protocols.io]

- 9. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 10. Presynaptic Dopamine Dynamics in Striatal Brain Slices with Fast-scan Cyclic Voltammetry [jove.com]

- 11. protocols.io [protocols.io]

- 12. High-Speed Chronoamperometry to Study Kinetics and Mechanisms for Serotonin Clearance In Vivo - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

In-Depth Technical Guide: VU6008667 Target Validation Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation studies for VU6008667, a selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine (B1216132) receptor (mAChR). The content herein is curated for professionals in the fields of pharmacology and drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes.

Core Target and Mechanism of Action

VU6008667 is a potent and selective negative allosteric modulator of the M5 muscarinic acetylcholine receptor.[1][2] Its development was aimed at creating a tool compound with a shorter half-life in rats compared to its predecessor, ML375, rendering it more suitable for addiction-related behavioral studies, particularly those involving reinstatement paradigms.[1] As a NAM, VU6008667 does not compete with the endogenous ligand, acetylcholine, at the orthosteric binding site. Instead, it binds to an allosteric site on the M5 receptor, reducing the receptor's response to acetylcholine. The (S)-enantiomer of VU6008667 is the active form, while the (R)-enantiomer is devoid of M5 NAM activity.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies that validate the target engagement, potency, selectivity, and pharmacokinetic profile of VU6008667.

Table 1: In Vitro Potency and Selectivity of VU6008667

| Target | Species | Assay Type | Parameter | Value | Reference |

| M5 mAChR | Human | Calcium Mobilization | IC50 | 1.2 µM | [1] |

| M5 mAChR | Rat | Calcium Mobilization | IC50 | 1.6 µM | [1] |

| M1-M4 mAChR | Human | Not Specified | IC50 | > 30 µM |

Table 2: Pharmacokinetic Properties of VU6008667 in Rats

| Parameter | Route | Value | Units | Reference |

| Half-life (t½) | Intravenous | 2.3 | hours | [1] |

| Volume of Distribution (Vd) | Intravenous | 7.4 | L/kg | [1] |

| Clearance (CLp) | Intravenous | 82 | mL/min/kg | [1] |

| Bioavailability (F) | Oral | 17 | % | [1] |

| CNS Penetration | Not Specified | High | - | [1] |

Signaling Pathway of the M5 Muscarinic Receptor in Dopaminergic Neurons

The M5 receptor is predominantly expressed on dopaminergic neurons in the ventral tegmental area (VTA), a key region of the brain's reward circuitry. Acetylcholine released from laterodorsal tegmental and pedunculopontine tegmental nuclei binds to these M5 receptors. The M5 receptor is a Gq/11-coupled G-protein coupled receptor (GPCR). Upon activation, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to increased excitability of the dopaminergic neuron and subsequent dopamine (B1211576) release in projection areas such as the nucleus accumbens. VU6008667, as a negative allosteric modulator, dampens this signaling cascade, thereby reducing dopamine release.

Caption: M5 Receptor Signaling Pathway in VTA Dopaminergic Neurons.

Experimental Protocols

This section details the methodologies for key experiments conducted to validate the target of VU6008667.

In Vitro Calcium Mobilization Assay

This assay was employed to determine the potency of VU6008667 as a negative allosteric modulator of the M5 receptor.

Protocol:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing either the human or rat M5 muscarinic acetylcholine receptor are cultured in standard growth medium (e.g., DMEM/F-12) supplemented with 10% fetal bovine serum, antibiotics, and a selection agent (e.g., G418).

-

Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom microplates and grown to confluence.

-

Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

-

Compound Addition: The dye solution is removed, and assay buffer containing varying concentrations of VU6008667 is added to the wells. The plates are incubated for a specified period (e.g., 15-30 minutes).

-

Agonist Stimulation and Signal Detection: The microplate is placed in a fluorescence imaging plate reader (FLIPR). A baseline fluorescence reading is taken before the addition of an EC80 concentration of acetylcholine. Post-agonist addition, fluorescence is measured kinetically.

-

Data Analysis: The increase in fluorescence, indicative of intracellular calcium mobilization, is measured. The data are normalized to the response of acetylcholine alone. IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Oxycodone Self-Administration in Rats

This behavioral paradigm is used to assess the effect of VU6008667 on the reinforcing properties of opioids.

Protocol:

-

Animals: Male Sprague-Dawley rats are individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle and ad libitum access to food and water, except during experimental sessions.

-

Surgical Catheter Implantation: Rats are anesthetized (e.g., with isoflurane), and a chronic indwelling catheter is surgically implanted into the right jugular vein. The catheter is passed subcutaneously to an exit port on the mid-scapular region.

-

Apparatus: Self-administration sessions are conducted in standard operant conditioning chambers equipped with two levers, a stimulus light above each lever, a house light, and a drug infusion pump.

-

Acquisition of Self-Administration: Following a recovery period, rats are placed in the operant chambers for daily 2-hour sessions. A press on the active lever results in an intravenous infusion of oxycodone (e.g., 0.1 mg/kg/infusion) and the presentation of a cue-light and tone complex. Presses on the inactive lever have no programmed consequences.

-

Treatment with VU6008667: Once stable self-administration is established, rats are pre-treated with VU6008667 (e.g., 1-10 mg/kg, intraperitoneally) or vehicle prior to the self-administration session.

-

Data Collection and Analysis: The number of active and inactive lever presses and infusions earned are recorded. The effect of VU6008667 on oxycodone intake is analyzed using appropriate statistical methods (e.g., ANOVA).

Cue-Induced Reinstatement of Oxycodone-Seeking Behavior

This model is used to evaluate the effect of VU6008667 on relapse-like behavior.

Protocol:

-

Acquisition and Extinction: Following the acquisition of oxycodone self-administration, rats undergo extinction training. During extinction sessions, active lever presses no longer result in oxycodone infusion or the presentation of the associated cues. Extinction criteria are met when responding on the active lever is significantly reduced.

-

Reinstatement Test: On the test day, rats are pre-treated with VU6008667 or vehicle. They are then placed back into the operant chambers, and presses on the active lever result in the presentation of the previously drug-paired cues (light and tone) but no drug infusion.

-

Data Analysis: The number of active lever presses during the reinstatement session is measured as an index of drug-seeking behavior. The effect of VU6008667 on cue-induced reinstatement is statistically analyzed.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the key experimental and logical processes in the target validation of VU6008667.

Caption: In Vitro Validation Workflow for VU6008667.

Caption: In Vivo Behavioral Pharmacology Workflow.

References

- 1. Selective M5 muscarinic acetylcholine receptor negative allosteric modulator VU6008667 blocks acquisition of opioid self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acute Negative Allosteric Modulation of M5 Muscarinic Acetylcholine Receptors Inhibits Oxycodone Self-Administration and Cue-Induced Reactivity with No Effect on Antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of VU6008667: A Selective M5 Negative Allosteric Modulator

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

VU6008667 is a potent, selective, and centrally penetrant negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine (B1216132) receptor (mAChR). Developed as a chemical probe to investigate the physiological and pathological roles of the M5 receptor, VU6008667 has garnered significant interest, particularly in the field of addiction neuroscience. Its pharmacological profile, characterized by high selectivity for the M5 receptor subtype and a shorter in vivo half-life compared to its predecessors, makes it a valuable tool for preclinical research. This technical guide provides a comprehensive overview of the pharmacological properties of VU6008667, including its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile. Detailed experimental methodologies are provided to facilitate the replication and extension of these key findings.

Mechanism of Action

VU6008667 functions as a negative allosteric modulator of the M5 muscarinic acetylcholine receptor. Unlike orthosteric antagonists that directly compete with the endogenous ligand acetylcholine (ACh) for the binding site, allosteric modulators bind to a distinct topographical site on the receptor. As a NAM, VU6008667 reduces the affinity and/or efficacy of ACh at the M5 receptor, thereby dampening its downstream signaling cascade. The M5 receptor is a G protein-coupled receptor (GPCR) that preferentially couples to Gq/11 proteins.[1] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By negatively modulating the M5 receptor, VU6008667 attenuates this signaling cascade.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of VU6008667.

Table 1: In Vitro Potency and Selectivity of VU6008667

| Receptor | Species | Assay Type | IC50 (µM) | Reference |

| M5 | Human | Calcium Mobilization | 1.2 | [2] |

| M5 | Rat | Calcium Mobilization | 1.6 | [2] |

| M1 | Human | Calcium Mobilization | >30 | [2] |

| M2 | Human | Calcium Mobilization | >30 | [2] |

| M3 | Human | Calcium Mobilization | >30 | [2] |

| M4 | Human | Calcium Mobilization | >30 | [2] |

Table 2: Pharmacokinetic Profile of VU6008667 in Rats

| Parameter | Route | Value | Units | Reference |

| Half-life (t1/2) | IV | 2.3 | hours | [2] |

| Clearance (CLp) | IV | 82 | mL/min/kg | [2] |

| Volume of Distribution (Vss) | IV | 7.4 | L/kg | [2] |

| Oral Bioavailability (%F) | PO | 17 | % | [2] |

| CNS Penetration (Brain:Plasma) | - | High | - | [2] |

Experimental Protocols

In Vitro Calcium Mobilization Assay

This protocol is adapted from methodologies used for characterizing M5 NAMs.

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M5 muscarinic receptor are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and incubated overnight to allow for cell adherence.

-

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.

-

Compound Addition: VU6008667 is serially diluted and added to the wells. The plates are incubated for a predetermined time to allow for compound-receptor interaction.

-

Agonist Stimulation: An M5 receptor agonist, such as acetylcholine, is added to the wells at a concentration that elicits approximately 80% of the maximal response (EC80).

-

Fluorescence Measurement: Changes in intracellular calcium are measured in real-time using a fluorescence plate reader.

-

Data Analysis: The fluorescence data is normalized, and IC50 values are calculated using a four-parameter logistic equation to determine the potency of VU6008667 as a NAM.

Oxycodone Self-Administration in Rats

This protocol is based on studies investigating the effects of VU6008667 on opioid self-administration.

-

Animals: Male Sprague-Dawley rats are used.

-

Surgery: Rats are surgically implanted with intravenous catheters in the jugular vein.

-

Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, and a drug infusion pump are used.

-

Acquisition: Rats are trained to self-administer oxycodone (e.g., 0.1 mg/kg/infusion) by pressing the active lever. Each active lever press results in a drug infusion paired with a light and/or tone cue.

-

Reinforcement Schedules:

-

Fixed-Ratio (FR): Initially, a fixed-ratio 3 (FR3) schedule is used, where three active lever presses are required for each infusion.

-

Progressive-Ratio (PR): To assess motivation, a progressive-ratio schedule is employed, where the number of lever presses required for each subsequent infusion increases.

-

-

VU6008667 Administration: VU6008667 or vehicle is administered systemically (e.g., intraperitoneally) prior to the self-administration sessions.

-

Data Collection: The number of active and inactive lever presses, and consequently the number of infusions earned, are recorded.

Cue-Induced Reinstatement of Oxycodone Seeking

This protocol models relapse behavior and is used to evaluate the efficacy of VU6008667 in preventing it.

-

Acquisition and Extinction: Following the self-administration phase, rats undergo an extinction phase where active lever presses no longer result in oxycodone infusion or the presentation of cues. This continues until responding on the active lever is significantly reduced.

-

VU6008667 Administration: Prior to the reinstatement test, rats are treated with VU6008667 or vehicle.

-

Reinstatement Test: Rats are returned to the operant chambers, and active lever presses now result in the presentation of the previously drug-paired cues (light and/or tone) but no drug infusion.

-

Data Analysis: An increase in active lever pressing during the reinstatement test compared to the end of the extinction phase is indicative of cue-induced reinstatement of drug-seeking behavior. The effect of VU6008667 on this behavior is then quantified.

In Vivo Efficacy

Studies have demonstrated that VU6008667 is effective in preclinical models of opioid use disorder. Acute administration of VU6008667 dose-dependently reduces oxycodone self-administration under both FR3 and PR schedules of reinforcement. Furthermore, it attenuates cue-induced reinstatement of oxycodone-seeking behavior, suggesting its potential to prevent relapse. When administered to opioid-naïve rats, VU6008667 prevents the acquisition of oxycodone self-administration. Notably, VU6008667 does not significantly affect natural reward seeking, as it has minimal impact on sucrose (B13894) self-administration. It also does not alter the antinociceptive effects of oxycodone or induce motor coordination deficits.

Conclusion

VU6008667 is a highly selective M5 negative allosteric modulator with a favorable pharmacokinetic profile for in vivo studies in rodents. Its ability to attenuate various facets of opioid addiction-related behaviors in preclinical models, without affecting natural reward or the analgesic properties of opioids, highlights the potential of targeting the M5 receptor for the development of novel therapeutics for substance use disorders. The detailed pharmacological profile and experimental methodologies provided in this guide serve as a valuable resource for researchers aiming to further explore the therapeutic potential of M5 receptor modulation.

References

In-Depth Technical Guide: CNS Penetration and Distribution of VU6008667

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the central nervous system (CNS) penetration and distribution of VU6008667, a selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine (B1216132) receptor. This document collates available quantitative data, details relevant experimental methodologies, and visualizes key pathways and workflows to support ongoing research and development efforts.

Core Data Presentation

The following tables summarize the key pharmacokinetic parameters of VU6008667, with a focus on its ability to penetrate the CNS.

Table 1: Pharmacokinetic Profile of VU6008667 in Rats

| Parameter | Value | Route of Administration |

| Half-life (t½) | 2.3 hours[1][2] | Intravenous (1 mg/kg) / Oral (3 mg/kg) |

| Volume of Distribution (Vss) | 7.4 L/kg[1][2] | Intravenous |

| Plasma Clearance (CLp) | 82 mL/min/kg[1][2] | Intravenous |

| Oral Bioavailability (%F) | 17%[1][2] | Oral |

Table 2: CNS Penetration of VU6008667 in Rats

| Parameter | Value | Significance |

| Brain-to-Plasma Ratio (Kp) | 4.1[1] | Indicates high total concentration in the brain relative to plasma. |

| Unbound Brain-to-Plasma Ratio (Kp,uu) | 0.88[1] | Shows that the unbound, pharmacologically active concentration of the compound in the brain is nearly equal to that in the plasma, signifying efficient CNS penetration. |

Signaling Pathway

VU6008667 acts as a negative allosteric modulator of the M5 muscarinic acetylcholine receptor. The M5 receptor is a G protein-coupled receptor (GPCR) that, upon activation by acetylcholine, couples to Gq proteins. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG)[3][4]. IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C. As a NAM, VU6008667 attenuates this signaling pathway in the presence of the endogenous agonist, acetylcholine.

Experimental Protocols

While the precise, proprietary protocols for the pharmacokinetic studies of VU6008667 are not publicly available, a representative methodology for determining the CNS penetration of a compound in rodents is detailed below.

Objective: To determine the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu) of a test compound in rats following intravenous administration.

Materials:

-

Test compound (e.g., VU6008667)

-

Male Sprague-Dawley rats (250-300g)

-

Vehicle for dosing solution (e.g., saline, DMSO/polyethylene glycol)

-

Anesthesia (e.g., isoflurane)

-

Blood collection tubes (e.g., with EDTA)

-

Brain harvesting tools

-

Homogenizer

-

Centrifuge

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Reagents for sample preparation (e.g., acetonitrile (B52724) for protein precipitation)

Procedure:

-

Dosing:

-

Acclimatize rats for at least 3 days prior to the study.

-

Prepare the dosing solution of the test compound in the appropriate vehicle at the desired concentration.

-

Administer a single intravenous (IV) dose of the test compound (e.g., 1 mg/kg) to a cohort of rats via the tail vein.

-

-

Sample Collection:

-

At predetermined time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, and 24 hours), euthanize a subset of animals (n=3-4 per time point).

-

Immediately collect trunk blood into EDTA-containing tubes.

-

Centrifuge the blood at 4°C to separate the plasma.

-

Perfuse the brain with ice-cold saline to remove residual blood.

-

Carefully dissect and harvest the whole brain.

-

-

Sample Processing:

-

Plasma: Store plasma samples at -80°C until analysis.

-

Brain:

-

Weigh the harvested brain tissue.

-

Homogenize the brain tissue in a specific volume of a suitable buffer (e.g., phosphate-buffered saline) to create a brain homogenate.

-

Store the brain homogenate at -80°C until analysis.

-

-

-

Determination of Unbound Fraction (fu):

-

Determine the fraction of the compound unbound to plasma proteins (fu,plasma) and brain tissue (fu,brain) using an appropriate in vitro method, such as equilibrium dialysis.

-

-

Bioanalysis:

-

Prepare calibration standards and quality control samples in blank plasma and blank brain homogenate.

-

Extract the test compound from the plasma and brain homogenate samples (e.g., via protein precipitation with acetonitrile).

-

Analyze the samples using a validated LC-MS/MS method to determine the concentration of the test compound.

-

-

Data Analysis:

-

Calculate the brain-to-plasma ratio (Kp) at each time point by dividing the total concentration of the compound in the brain by the total concentration in plasma.

-

Calculate the unbound brain-to-plasma ratio (Kp,uu) using the following equation: Kp,uu = Kp * (fu,plasma / fu,brain).

-

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study designed to assess the CNS penetration of a novel compound.

References

- 1. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 4. Muscarinic acetylcholine receptor M5 - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide: Pharmacokinetics of VU6008667 in Rat Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of VU6008667, a selective M5 muscarinic acetylcholine (B1216132) receptor (mAChR) negative allosteric modulator (NAM), in rat models. This document includes quantitative data, detailed experimental methodologies, and visualizations of relevant pathways and workflows.

Introduction

VU6008667 is a valuable in vivo tool compound with high central nervous system (CNS) penetration.[1] It was developed as a follow-up to the M5 NAM ML375, which had an excessively long elimination half-life in rats (t½ = 80h), posing challenges for certain addiction-related rodent studies.[1] In contrast, VU6008667 was specifically designed to have a much shorter half-life, making it more suitable for research paradigms such as reinstatement models.[1]

Quantitative Pharmacokinetic Data

The primary pharmacokinetic parameter of interest for VU6008667 is its elimination half-life in rats. The key data is summarized in the table below.

| Compound | Parameter | Value | Species | Reference |

| VU6008667 | t½ | 2.3 hours | Rat | [1] |

| ML375 | t½ | 80 hours | Rat | [1] |

Experimental Protocols

While the seminal publication by McGowan et al. (2017) does not provide a detailed experimental protocol for the pharmacokinetic study of VU6008667, this section outlines a representative methodology based on standard practices for rodent pharmacokinetic studies.

Animal Models

-

Species: Rat

-

Strain: Sprague-Dawley (commonly used in pharmacokinetic studies)

-

Sex: Male

-

Weight: 250-300 g

-

Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water. Animals should be fasted overnight prior to dosing.

Dosing and Sample Collection

-

Formulation: VU6008667 is prepared in a vehicle suitable for the chosen route of administration (e.g., a solution in 10% Tween® 80, 90% saline for oral gavage).

-

Route of Administration: Oral (p.o.) gavage is a common route for initial pharmacokinetic screening.

-

Dose: A single dose (e.g., 10 mg/kg) is administered.

-

Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected via a cannulated vessel (e.g., jugular vein) or through sparse sampling from the tail vein at multiple time points post-dose. Recommended time points for a compound with an expected half-life of ~2.3 hours would be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.

-

Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA) and immediately centrifuged (e.g., at 4°C for 10 minutes at 13,000 rpm) to separate the plasma. The resulting plasma is then stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed for the quantification of VU6008667 in rat plasma.

-

Sample Preparation: A protein precipitation method is typically used. An internal standard is added to the plasma samples, followed by a precipitating agent (e.g., acetonitrile). After vortexing and centrifugation, the supernatant is transferred for analysis.

-

Chromatography:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reverse-phase C18 column.

-

Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) with 0.1% formic acid).

-

-

Mass Spectrometry:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and specific detection of the parent ion and a product ion of VU6008667 and the internal standard.

-

-

Data Analysis: The concentration of VU6008667 in each plasma sample is determined from a calibration curve. Pharmacokinetic parameters, including half-life (t½), are then calculated using non-compartmental analysis.

Visualizations

M5 Muscarinic Acetylcholine Receptor Signaling Pathway

VU6008667 is a negative allosteric modulator of the M5 muscarinic acetylcholine receptor. M5 receptors are Gq-protein coupled receptors. The binding of acetylcholine (ACh) to the M5 receptor typically initiates a signaling cascade that leads to an increase in intracellular calcium. VU6008667, as a NAM, would inhibit this process.

Caption: M5 receptor signaling pathway and the inhibitory action of VU6008667.

Experimental Workflow for Pharmacokinetic Study

The following diagram illustrates the key steps in determining the pharmacokinetic profile of VU6008667 in a rat model.

Caption: Workflow for a typical rodent pharmacokinetic study.

References

Methodological & Application

Application Notes and Protocols for (S)-VU 6008667: An In Vivo Experimental Guide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo use of (S)-VU 6008667, a selective M5 muscarinic acetylcholine (B1216132) receptor (mAChR) negative allosteric modulator (NAM). This document is intended to guide researchers in designing and executing preclinical studies to investigate the therapeutic potential of (S)-VU 6008667, particularly in the context of substance use disorders.

Introduction to (S)-VU 6008667

(S)-VU 6008667 is a potent and selective negative allosteric modulator of the M5 muscarinic acetylcholine receptor.[1][2] Unlike orthosteric antagonists that directly block the acetylcholine binding site, NAMs bind to a distinct allosteric site on the receptor, modulating the receptor's response to the endogenous ligand, acetylcholine. The selectivity of (S)-VU 6008667 for the M5 receptor over other mAChR subtypes (M1-M4) makes it a valuable tool for elucidating the specific roles of M5 in physiological and pathological processes.[1][2] Notably, its development was driven by the need for an M5 NAM with a shorter half-life in rats, making it particularly suitable for addiction-related behavioral paradigms such as reinstatement models.[1][2]

Key Applications

The primary application of (S)-VU 6008667 in in vivo research is the investigation of the M5 receptor's role in addiction. Preclinical studies have demonstrated its potential in modulating the reinforcing effects of opioids.[3][4]

Pharmacokinetics

(S)-VU 6008667 was specifically designed for in vivo studies in rats, possessing high central nervous system (CNS) penetration and a desirable short half-life.[1][2]

Table 1: Pharmacokinetic Parameters of (S)-VU 6008667 in Rats

| Parameter | Value | Reference |

| Half-life (t½) | 2.3 hours | [1][2] |

Further pharmacokinetic parameters such as Cmax, Tmax, and brain-to-plasma ratio would require more detailed published data.

In Vivo Experimental Protocols

The following are detailed protocols for preclinical models where (S)-VU 6008667 has shown efficacy. These protocols can be adapted based on specific research questions.

Animal Models

-

Species: Sprague-Dawley rats are a commonly used strain for addiction studies involving (S)-VU 6008667.[4]

Opioid Self-Administration Model

This model assesses the reinforcing properties of a drug, in this case, an opioid like oxycodone.

Protocol:

-

Surgical Preparation:

-

Anesthetize adult male Sprague-Dawley rats.

-

Implant a chronic indwelling catheter into the jugular vein.

-

Allow a recovery period of at least 5-7 days post-surgery.

-

-

Acquisition of Self-Administration:

-

Place rats in operant conditioning chambers equipped with two levers.

-

Pressing the "active" lever results in an intravenous infusion of oxycodone.

-

Pressing the "inactive" lever has no consequence.

-

Conduct daily 2-hour sessions.

-

Acquisition is typically achieved when a stable pattern of responding is observed.

-

-

Treatment with (S)-VU 6008667:

-

(S)-VU 6008667 can be administered prior to the self-administration sessions to evaluate its effect on the acquisition or maintenance of drug-taking behavior.

-

A study has shown that daily administration of VU6008667 can prevent the acquisition of oxycodone self-administration.[3][4]

-

Dosage: Doses can be varied to establish a dose-response relationship. A prior study has investigated the effects of VU6008667 on oxycodone self-administration.[4]

-

Cue-Induced Reinstatement Model

This model evaluates the ability of drug-associated cues to trigger relapse-like behavior after a period of abstinence.

Protocol:

-

Acquisition and Extinction:

-

Train rats to self-administer an opioid as described above.

-

Following stable self-administration, begin extinction training where presses on the active lever no longer deliver the drug but still present the drug-associated cues (e.g., a light and tone).

-

Continue extinction sessions until responding on the active lever is significantly reduced.

-

-

Reinstatement Test:

-

Administer (S)-VU 6008667 or vehicle prior to the test session.

-

Place the rats back into the operant chambers and present the drug-associated cues without the drug.

-